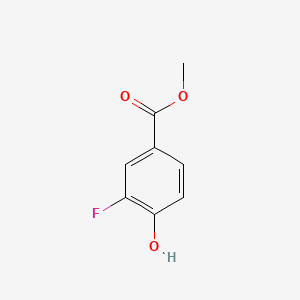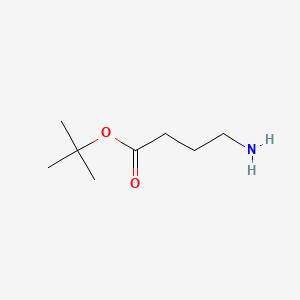
1-(2,6-Difluorophenyl)ethanol
概要
説明
1-(2,6-Difluorophenyl)ethanol is a chemical compound with the molecular formula C8H8F2O and a molecular weight of 158.15 .
Molecular Structure Analysis
The InChI code for 1-(2,6-Difluorophenyl)ethanol is 1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 . The structure of this compound can also be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
1-(2,6-Difluorophenyl)ethanol is a liquid at room temperature . It has a molecular weight of 158.15 and a molecular formula of C8H8F2O .科学的研究の応用
Enzymatic Process Development for Chiral Intermediates
A practical enzymatic process was developed for the preparation of a related chiral intermediate, showcasing the effectiveness of ketoreductase (KRED) in transforming specific ketones to chiral alcohols. This method provided high conversion rates and enantiomeric excess, demonstrating the potential for industrial applications due to its green and environmentally friendly characteristics. This research could guide similar methodologies for the synthesis of 1-(2,6-Difluorophenyl)ethanol (Xiang Guo et al., 2017).
Molecular Complex Formation Studies
The crystal structures of molecular complexes involving similar alcohols were determined, providing insights into the hydrogen bonding and molecular packing in these systems. This foundational knowledge is vital for understanding the interactions and potential applications of 1-(2,6-Difluorophenyl)ethanol in various fields, including pharmaceuticals and materials science (F. Toda et al., 1985).
Biocatalytic Reduction for Pharmaceutical Intermediates
The asymmetric reduction of chloroacetophenone derivatives to produce key pharmaceutical intermediates showcased the potential of using biocatalysts for producing high-value chiral alcohols. The optimized culture conditions and bioreduction procedures highlighted the efficiency of this method, which could be applied to the production of 1-(2,6-Difluorophenyl)ethanol (E. B. Kurbanoğlu et al., 2009).
Coordination Chemistry for Anticrowns
The study of mercury-containing anticrowns with ethanol and other solvents revealed intricate coordination structures, which could inform the design of molecular sensors, catalysts, and other materials that might involve 1-(2,6-Difluorophenyl)ethanol or its derivatives (I. A. Tikhonova et al., 2009).
Photochromism in Mixed Crystals
Research into the photochromic behavior of mixed crystals containing diarylethenes highlighted the potential for creating materials that change color upon illumination. Such studies could pave the way for the development of novel optical materials using 1-(2,6-Difluorophenyl)ethanol as a component (Shizuka Takami et al., 2007).
Safety And Hazards
The safety data sheet for 1-(2,6-Difluorophenyl)ethanol indicates that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .
特性
IUPAC Name |
1-(2,6-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWDKQSSDBLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407503 | |
| Record name | 1-(2,6-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)ethanol | |
CAS RN |
87327-65-9 | |
| Record name | 1-(2,6-difluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-alpha-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)
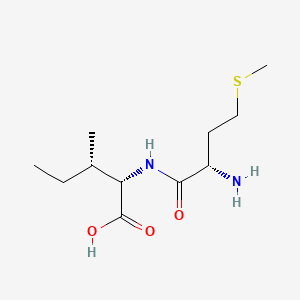
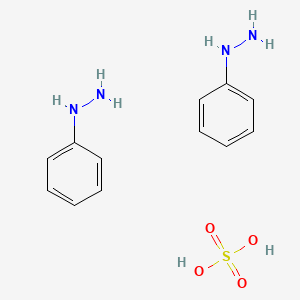
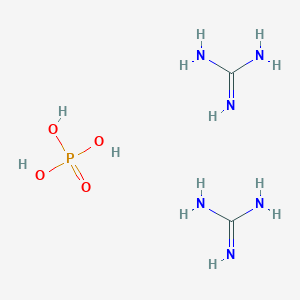
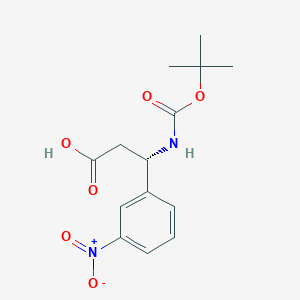
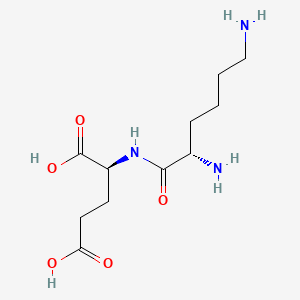
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)
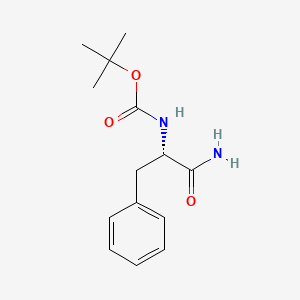
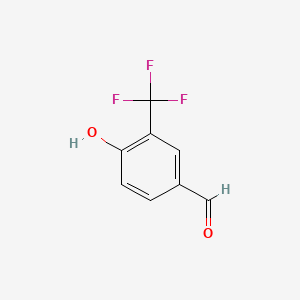
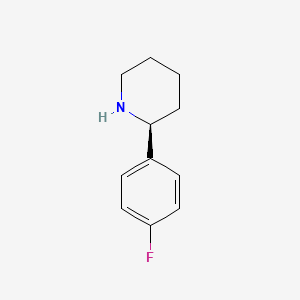
![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
